Product packaging for Cipatinib(Cat. No.:)

Cipatinib

Cat. No.: B1574585
Attention: For research use only. Not for human or veterinary use.
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Description

Cipatinib is a potent, selective, and cell-permeable small-molecule inhibitor designed for research applications in oncology and cell signaling. Its primary mechanism of action involves the targeted inhibition of key tyrosine kinase receptors, which are frequently implicated in proliferative signaling pathways. In a research setting, this compound has shown value in studying tumor cell growth, survival, and metastasis, particularly in models where these specific kinases are overexpressed or mutated. Researchers utilize this compound to elucidate the complex roles of its target kinases in disease pathogenesis and to explore mechanisms of resistance to existing therapies. This compound is provided as a high-purity material to ensure reproducible and reliable results in biochemical and cellular assays. This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cipatinib.

Origin of Product

United States

Cipatinib: Foundational Preclinical Research

Inception of Research and Development

The research and development of cipatinib (B1150057) originated from the understanding of receptor tyrosine kinases (RTKs) like EGFR and HER2, which play crucial roles in cellular processes such as growth, proliferation, differentiation, and migration. Aberrant activation of these receptors is frequently implicated in various cancers wikipedia.org. Tyrosine kinase inhibitors are designed to compete with the ATP binding site within the catalytic domain of these kinases, thereby disrupting their signaling pathways wikipedia.org.

This compound was developed as a novel tyrosine kinase inhibitor specifically designed to target both EGFR and HER2/neu wikipedia.orguni.lu. Its chemical structure is that of a quinazoline (B50416) derivative, sharing similarities with other established dual TKIs like lapatinib (B449) wikipedia.org. The promising results from initial preclinical experiments provided a strong foundation, leading to the decision to advance this compound into human clinical trials to further assess its safety and determine an appropriate dosage wikipedia.org.

Preclinical Rationale for Targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)

The preclinical rationale for targeting both EGFR and HER2 with this compound stems from their critical roles in oncogenesis and the potential for enhanced therapeutic efficacy through dual inhibition. EGFR (also known as ErbB1) and HER2 (ErbB2) are members of the ErbB family of RTKs, which, upon ligand binding, undergo homo- or hetero-dimerization, leading to autophosphorylation of their cytosolic tyrosine residues and activation of their intrinsic kinase function wikipedia.org. This activation triggers downstream signaling pathways, including MAPK/ERK and PI3K/AKT/mTOR, which are vital for cell survival and proliferation fishersci.caciteab.com.

Preclinical studies demonstrated that this compound effectively inhibits the kinase activity of both EGFR and HER2. Specifically, biochemical assays revealed inhibition constants (Ki) for this compound against EGFR and HER2 to be 3 nM and 13 nM, respectively wikipedia.org. This dual inhibitory action is crucial, as HER2 can form heterodimers with other ErbB family members, particularly EGFR, which can drive tumor invasion, progression, and metastasis citeab.comwikipedia.orgnih.gov. Dual inhibition is hypothesized to be more effective than targeting either receptor individually wikipedia.org.

In in vitro experiments, this compound exhibited significant inhibitory effects on the proliferation of various human cancer cell lines that overexpress EGFR and/or HER2. Notable examples include SK-OV-3 (EGFR overexpression) and BT-474 (HER2 overexpression) cell lines, where this compound demonstrated concentration-dependent effects wikipedia.org. The half maximal inhibitory concentrations (IC50) observed in these cell lines underscore its potency:

Cell LineOverexpressed ReceptorThis compound IC50 (nM)
SK-OV-3EGFR4.1 wikipedia.org
BT-474HER20.5 wikipedia.org

Beyond in vitro studies, this compound also showed promising activity in in vivo human tumor nude mice transplantation models that exhibited EGFR and HER2 overexpression, further supporting its potential as a TKI wikipedia.org.

The strategy of dual EGFR/HER2 inhibition is supported by the efficacy of other compounds like lapatinib and neratinib (B1684480), which have demonstrated preclinical and clinical activity against cancers driven by these receptors wikipedia.orgwikipedia.orgmims.com. Lapatinib, for instance, potently inhibits HER2 and EGFR signaling, leading to significant tumor growth reduction in breast cancer models wikipedia.org. Similarly, neratinib has shown superior potency in various HER2- and EGFR-amplified breast cancer cell lines compared to lapatinib mims.com. The preclinical data for this compound align with this established therapeutic paradigm, providing a strong rationale for its continued development as a dual EGFR/HER2 inhibitor.

Molecular Target Identification and Characterization of Cipatinib

Primary Kinase Target Profiling

Cipatinib's inhibitory activity is characterized by its high affinity for both EGFR and HER2, which are integral members of the receptor tyrosine kinase family.

This compound (B1150057) demonstrates specific binding to the intracellular domain of EGFR nih.gov. Preclinical studies have reported a dissociation constant (Ki) of 3 nM for EGFR, indicating a strong binding affinity nih.gov. Furthermore, in vitro experiments have shown an half-maximal inhibitory concentration (IC50) of 4.1 nM against human cancer cells that exhibit EGFR overexpression nih.gov.

The activation of EGFR typically involves the binding of a ligand, leading to homo- or heterodimerization of the receptor and subsequent autophosphorylation nih.gov. Molecular dynamics simulations are frequently employed to elucidate the intricate binding dynamics and conformational changes that occur upon EGFR-inhibitor interaction, highlighting the importance of specific hydrogen bonding interactions for inhibitor specificity.

Table 1: this compound's Binding and Inhibitory Data for EGFR

TargetBinding Affinity (Ki)Inhibitory Concentration (IC50)
EGFR3 nM nih.gov4.1 nM (in EGFR-overexpressing human cancer cells) nih.gov

This compound also targets HER2, binding to its intracellular domain with a reported Ki value of 13 nM nih.gov. Its inhibitory potency against HER2-overexpressing human cancer cells has been demonstrated with an IC50 of 0.5 nM in preclinical settings nih.gov.

Unlike other HER family members, HER2 lacks a direct ligand-binding domain but plays a critical role by forming homo- or heterodimers with other HER receptors (HER1, HER3, HER4). This dimerization event is crucial for activating the cytoplasmic tyrosine kinase domain of HER2, which then initiates various downstream signaling cascades. The binding dynamics and specificity of compounds to HER2 are often investigated through molecular dynamics modeling and binding free energy calculations, which have shown that HER2-targeting agents, including peptides and antibodies, can achieve high affinity and specificity.

Table 2: this compound's Binding and Inhibitory Data for HER2

TargetBinding Affinity (Ki)Inhibitory Concentration (IC50)
HER213 nM nih.gov0.5 nM (in HER2-overexpressing human cancer cells) nih.gov

Mechanism of Kinase Inhibition

As a tyrosine kinase inhibitor, this compound primarily exerts its effects by interfering with the enzymatic activity of its target kinases.

This compound functions as a Type I kinase inhibitor, meaning it competitively binds to the ATP-binding site within the catalytic domain of EGFR and HER2 nih.gov. This mode of action involves occupying the active conformation of the kinase, specifically the DFG-in conformation, thereby sterically hindering the binding of adenosine (B11128) triphosphate (ATP). By preventing ATP from donating its terminal phosphate (B84403) group, this compound effectively inhibits the phosphorylation activity of these kinases, which is essential for their function. The principle of competitive inhibition dictates that the binding of the inhibitor and the natural substrate (ATP) are mutually exclusive, often occurring at the same physical location within the enzyme's active site. The development of resistance to ATP-competitive inhibitors can arise from mutations within the ATP-binding site that either impede drug binding or enhance the kinase's affinity for ATP.

While this compound is characterized primarily as an ATP-competitive inhibitor, allosteric modulation represents an alternative mechanism by which kinase activity can be regulated. Allosteric modulators bind to sites on the enzyme that are distinct from the active site, inducing conformational changes that can profoundly influence protein function. These inhibitors are typically non-competitive and can lead to a blockade of kinase function through induced conformational shifts. However, the provided information does not indicate that this compound itself operates via allosteric modulation mechanisms. Its described mechanism of action is consistently attributed to competitive inhibition at the ATP-binding site.

Modulation of Downstream Signaling Pathways

The inhibition of EGFR and HER2 by this compound leads to a significant modulation of critical intracellular signaling cascades. Activation of EGFR and HER2 typically initiates a complex network of pathways vital for cellular processes such as growth, proliferation, differentiation, and survival nih.gov.

These downstream pathways include, but are not limited to, the RAS-RAF-MEK-ERK pathway, the PI3 kinase-AKT pathway, the PLCgamma-PKC pathway, and the STATs modules. By inhibiting the upstream receptor tyrosine kinases, this compound consequently disrupts the activation and propagation of signals through these pathways. For instance, the inhibition of MEK, a component of the MAPK/ERK pathway, can lead to the transcriptional upregulation of ERBB2 and ERBB3, subsequently activating downstream PI3K-AKT and MEK-ERK signaling. Inhibitors targeting both EGFR and ERBB2 have been shown to synergize with MEK inhibitors in affecting these pathways. The impact of chemical inhibitors on the MAPK/ERK pathway has been confirmed in various cellular contexts, including those relevant to CAR T cell generation nih.gov.

Preclinical Pharmacodynamics and Efficacy Studies of Cipatinib

In Vitro Cellular Efficacy Investigations

Preclinical in vitro studies have investigated Cipatinib's effects on various cellular functions critical to cancer development.

This compound (B1150057) has demonstrated significant efficacy in inhibiting the proliferation and viability of human cancer cells in vitro. It exhibited a clear concentration-related effect against several human cancer cell lines. Notably, half maximal inhibitory concentrations (IC50) were determined for specific cell lines:

SK-OV-3: 4.1 nM nih.gov

Calu-3: 0.5 nM nih.gov

BT-474: 0.5 nM nih.gov

These findings suggest that this compound is a potent inhibitor of cancer cell growth in a dose-dependent manner.

Table 1: In Vitro Half Maximal Inhibitory Concentrations (IC50) of this compound

Cell LineIC50 (nM)
SK-OV-34.1
Calu-30.5
BT-4740.5

The EGFR/HER2 signaling pathway plays a critical role in regulating cell growth, proliferation, differentiation, and migration. nih.gov As a TKI targeting these receptors, this compound's mechanism of action implies an impact on cell cycle progression and the induction of apoptosis. While specific detailed experimental data for this compound on apoptosis induction or cell cycle arrest (e.g., flow cytometry results, specific protein changes) were not extensively detailed in the available search results, general preclinical studies on similar compounds and cellular processes indicate that effective TKIs can lead to cell cycle arrest and trigger programmed cell death (apoptosis) by disrupting aberrant signaling pathways that promote uncontrolled proliferation. nih.gov One source briefly notes that this compound "results in a similar cell cycle" googleapis.com, which could imply a modulation, but lacks specific details.

EGFR/HER2 activation typically leads to the autophosphorylation of their cytosolic tyrosine residues, which in turn activates their intrinsic kinase function and results in the phosphorylation of various downstream cellular proteins. nih.gov this compound, as a TKI, is designed to compete with ATP for binding to the catalytic domain of these kinases, thereby inhibiting this phosphorylation cascade. nih.gov This inhibition of receptor autophosphorylation and subsequent downstream protein phosphorylation is a fundamental aspect of its pharmacodynamic activity, disrupting the signaling pathways involved in cell growth and survival. While the precise quantitative data from cellular phosphorylation assays for this compound were not explicitly detailed in the provided information, its classification as a TKI against EGFR and HER2 directly indicates its function in inhibiting the phosphorylation of these receptors and their associated signaling molecules.

The EGFR/HER2 signaling pathway is known to be involved in various cellular activities, including cell migration. nih.gov Inhibition of this pathway by TKIs like this compound is therefore expected to impede the migratory and invasive capabilities of cancer cells, which are crucial steps in metastasis. Although specific experimental data detailing this compound's direct effects on cell migration and invasion (e.g., through wound healing or Transwell assays) were not explicitly provided in the search results, its established role as an EGFR/HER2 inhibitor strongly suggests its potential to modulate these processes by disrupting the signaling cascades that drive cellular motility and invasiveness.

In Vivo Efficacy in Established Animal Disease Models

Beyond in vitro studies, this compound's efficacy has also been evaluated in in vivo animal models, providing crucial insights into its systemic effects on tumor growth.

In preclinical in vivo experiments, this compound demonstrated effectiveness in human tumor nude mice transplantation models. These models specifically examined tumors with overexpression of both EGFR and HER2. The studies revealed an "obvious concentration-related effect" of this compound, indicating its ability to inhibit tumor growth in a dose-dependent manner within a living system. nih.gov This finding supports the potential of this compound as a monotherapy for cancers driven by EGFR and HER2 overexpression.

Syngeneic Model Applications

Syngeneic mouse models are critical preclinical tools in cancer research, particularly for evaluating immunotherapies and understanding the complex interplay between tumor cells and the host immune system. These models utilize immunocompetent mice, meaning they possess a fully functional immune system, and are engrafted with tumor cells derived from the same genetic background as the host mouse. This genetic compatibility prevents immune rejection of the tumor, allowing for the study of immune responses in a physiologically relevant context. crownbio.comdrugtargetreview.comcreative-biolabs.comnih.govmdpi.comnih.gov

While syngeneic models are widely employed for assessing immune-oncology agents and combination therapies, specific detailed research findings or data tables focusing solely on this compound's application within syngeneic models were not identified in the conducted searches. Given this compound's mechanism as a dual TKI targeting EGFR and HER2, its evaluation in syngeneic models could potentially provide insights into how its direct anti-tumor effects interact with or modulate the host immune microenvironment, especially if these targets play a role in immune cell function or tumor-immune interactions. However, without specific published data, the direct applications of this compound in syngeneic models remain to be thoroughly characterized in publicly available literature.

Target Engagement and Pharmacodynamic Biomarker Identification in Preclinical Models

Target engagement refers to the direct binding of a drug to its intended molecular target within a biological system, and the subsequent modulation of that target's activity. For tyrosine kinase inhibitors like this compound, which targets EGFR and HER2, demonstrating target engagement in preclinical models is crucial. This typically involves assessing the inhibition of the phosphorylation of these receptor tyrosine kinases, which is a direct consequence of their inhibition. Autophosphorylation sites on kinases are recognized as clinically validated biomarkers for evaluating the direct engagement and inhibitory effect of TKIs. justia.com

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect on its target and the downstream biological pathways. They serve to bridge the gap between drug exposure and therapeutic outcome, providing critical data for drug development, including dose selection and prediction of clinical response. bayer.comgoogle.comnih.gov For a dual EGFR/HER2 inhibitor such as this compound, expected pharmacodynamic biomarkers would include the inhibition of phosphorylation of EGFR and HER2 proteins, as well as potential changes in downstream signaling pathways regulated by these receptors. These could involve assessing levels of phosphorylated proteins within the EGFR/HER2 signaling cascades (e.g., MAPK/ERK, PI3K/AKT pathways) in tumor tissues or surrogate tissues. While the general principles of target engagement and PD biomarker identification for TKIs are well-established, specific studies detailing the unique target engagement assays or identified pharmacodynamic biomarkers directly associated with this compound's preclinical development were not extensively detailed in the conducted searches. However, the role of EGFR and ERBB2 (HER2) as critical targets and their gene variants as indicators for treatment recommendations underscores their importance as potential biomarkers in the context of this compound's action. google.comgoogle.com

Chemical Synthesis and Structure Activity Relationship Sar Studies of Cipatinib

Synthetic Pathways and Methodologies for Cipatinib (B1150057) Production

Common methodologies employed in the production of kinase inhibitors include:

Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using various coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) to assemble complex molecular architectures.

Heterocycle Synthesis: Many kinase inhibitors feature heterocyclic rings as their core structures or key pharmacophores. Synthetic routes often involve established methods for creating these rings, such as cyclization, condensation, or ring-closing reactions.

Functional Group Interconversions: Introduction and modification of functional groups (e.g., amines, amides, halides, hydroxyls) to fine-tune physicochemical properties and enhance interactions with the target kinase.

Chiral Synthesis: If the compound possesses chiral centers, enantioselective synthesis or chiral resolution techniques may be employed to obtain the desired stereoisomer, as stereochemistry can significantly impact biological activity.

Solid-Phase Synthesis: While more common for peptides, solid-phase methods can be adapted for small molecules, particularly for library synthesis and rapid analog generation google.com.

The development of new synthetic reactions, catalysts, and techniques is crucial for efficient and selective production of complex molecules like kinase inhibitors google.com. Computer-aided retrosynthesis software can assist in discovering robust synthesis pathways and generating novel ideas for chemical synthesis nih.gov.

Structural Modifications and Analog Development

Structural modifications and analog development are integral to optimizing kinase inhibitors. These studies, broadly known as Structure-Activity Relationship (SAR) studies, analyze how changes to a molecule's chemical structure influence its biological activity nih.govnih.govgoogle.com. For kinase inhibitors, the goal is typically to enhance potency, improve selectivity, and overcome resistance mechanisms medkoo.com. While specific details for this compound's analog development are not available, general strategies applied to kinase inhibitors are outlined below.

Optimizing kinase inhibitory potency involves making structural changes that lead to stronger binding to the target kinase, often within the low nanomolar range, to effectively compete with high cellular ATP concentrations nih.gov. This can be achieved by:

Enhancing Binding Interactions: Modifying functional groups to form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with key residues in the kinase active site researchgate.net.

Conformational Optimization: Designing analogs that adopt a pre-organized conformation favorable for binding, reducing the entropic penalty upon binding.

Targeting Specific Kinase States: Designing inhibitors that bind to specific inactive conformations of the kinase (e.g., DFG-out or αC-helix-out states), which can be sufficiently different across the kinome to improve potency and selectivity frontiersin.org.

Achieving high selectivity is crucial to minimize off-target effects and potential toxicity medkoo.comfrontiersin.org. Strategies for enhancing kinase selectivity include:

Exploiting Subpocket Differences: Targeting specific subpockets within the ATP-binding site, such as the hydrophobic pocket behind the "gatekeeper" residue or solvent-exposed residues outside the ATP binding site, which vary among kinases frontiersin.org.

Conformational Selectivity: Designing inhibitors that preferentially stabilize a unique inactive conformation of the target kinase that is not readily adopted by other kinases nih.gov.

Covalent Inhibition: For some kinases, irreversible covalent binding can enhance drug selectivity, aiding in the development of selective inhibitors and overcoming resistance, though it introduces challenges like increased side effects justia.com.

Kinase Profiling: Screening compounds against a broad panel of kinases (e.g., representing the human kinome) to identify and refine selectivity profiles evitachem.commedkoo.com. Computational methods can also predict kinase off-target activity googleapis.com.

Kinase inhibitors often face the challenge of acquired resistance due to mutations in the target kinase, particularly within the ATP-binding site or gatekeeper residue frontiersin.orgnih.gov. Strategies to overcome such resistance through structural alterations include:

Designing for Mutant Kinases: Developing inhibitors specifically designed to bind to common resistance mutations (e.g., T790M in EGFR) nih.gov. This often involves modifying the inhibitor to accommodate the steric hindrance or altered electronic environment caused by the mutation nih.gov.

Allosteric Inhibition: Developing inhibitors that bind to a site distinct from the ATP-binding site (allosteric site). Allosteric inhibitors can be more selective and less susceptible to ATP-competitive resistance mutations frontiersin.org.

Irreversible Inhibitors: Designing covalent inhibitors that form a permanent bond with a specific cysteine residue in the kinase active site, which can overcome certain resistance mutations justia.com.

Multi-targeted Inhibition: While potentially leading to more side effects, some multi-targeted inhibitors can be effective against resistant mutations by simultaneously inhibiting multiple pathways or targets frontiersin.org.

Macrocyclization, the formation of a cyclic structure within a molecule, has gained attention in drug discovery, including for kinase inhibitors nih.govgoogleapis.comgoogleapis.com. While specific application to this compound is not detailed in the search results, general benefits and strategies include:

Enhanced Potency and Selectivity: Macrocycles can offer a more conformationally constrained 3D structure that complements the ATP binding site, leading to enhanced potency and selectivity compared to their acyclic counterparts nih.gov.

Improved Physicochemical Properties: The compact size and reduced conformational flexibility of macrocycles can lead to more favorable physicochemical properties, such as improved membrane permeability and resistance to enzymatic degradation nih.govgoogleapis.com.

Overcoming Resistance: Macrocyclization can lock the bioactive conformation of an inhibitor, potentially leading to improved activity against resistance mutations, as seen with compounds like Lorlatinib nih.gov.

Chemical Synthesis: Macrocyclization can be achieved through various chemical strategies, including amide bond formation, azide-alkyne cycloadditions, and ring-closing metathesis google.comnih.gov.

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern drug discovery by predicting the biological activity or properties of chemical compounds based on their molecular structures nih.govmdpi.comnih.gov. For kinase inhibitors, these models help in rational drug design, lead optimization, and understanding the relationship between chemical structure and biological response nih.gov.

Key aspects of computational and QSAR modeling include:

Molecular Descriptors: QSAR models rely on converting chemical structures into numerical values (descriptors) that represent their physicochemical, electronic, and steric properties mdpi.comnih.gov. These descriptors are then correlated with biological activity.

Model Building: Various statistical and machine learning algorithms are used to build QSAR models, ranging from linear regression to deep learning nih.govnih.govnih.gov. These models establish a mathematical relationship between the descriptors and the observed biological activity (e.g., IC50 values).

Predictive Power: QSAR models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing promising drug candidates and reducing the need for extensive experimental testing nih.gov. The reliability of these models is assessed through validation techniques like cross-validation and external test sets.

Mechanistic Interpretation: QSAR models can help in understanding which structural features contribute to increased or decreased activity, providing insights for further chemical modifications mdpi.com. For instance, 3D-QSAR models can visually represent molecular characteristics like electron-withdrawing, hydrogen bond donor, and hydrophobic properties, indicating their impact on inhibitory activity medkoo.com.

Applications: Beyond predicting potency, QSAR models are applied to predict other critical properties such as selectivity, ADME (absorption, distribution, metabolism, excretion) properties, and toxicity nih.govnih.gov. Computational docking and molecular dynamics simulations can further elucidate the interactions between inhibitors and their target enzymes medkoo.com.

Molecular Mechanisms of Resistance to Cipatinib Kinase Inhibition

Intrinsic Resistance Mechanisms (De Novo Resistance)

Intrinsic resistance refers to the failure of a tumor to respond to a targeted therapy from the outset idrblab.net. For kinase inhibitors, this baseline non-responsiveness can be attributed to several molecular factors that pre-exist within the tumor cell population.

Molecular factors contributing to intrinsic resistance to EGFR/HER2 inhibition, which may be relevant to Cipatinib (B1150057), include:

Pre-existing Resistant Clones : Tumors are often heterogeneous, containing subpopulations of cells with inherent genetic alterations or phenotypic characteristics that render them insensitive to a specific TKI, even before treatment begins. These pre-existing resistant clones can survive and proliferate under selective pressure from the drug.

Absence of Target Addiction : While this compound targets EGFR and HER2, some tumors may not be "addicted" to these specific oncogenic pathways for their survival and proliferation, even if the targets are expressed. Instead, other signaling pathways might be primarily driving tumor growth, making the inhibition of EGFR/HER2 insufficient to induce a response.

Alternative Oncogenic Drivers : The presence of co-occurring oncogenic mutations or amplifications in other genes that activate parallel or downstream signaling pathways can bypass the need for EGFR or HER2 activity. For example, certain activating mutations in other receptor tyrosine kinases (RTKs) or components of downstream pathways (e.g., KRAS, BRAF, PIK3CA) can confer intrinsic resistance to EGFR/HER2 TKIs idrblab.net.

Efflux Pump Overexpression : Increased expression or activity of drug efflux pumps (e.g., ABC transporters) can reduce the intracellular concentration of the inhibitor, preventing it from reaching its therapeutic target effectively. This mechanism is a general cause of intrinsic resistance in various contexts.

Acquired Resistance Mechanisms

Acquired resistance develops in patients who initially respond to treatment but subsequently experience disease progression idrblab.net. This form of resistance often involves adaptive changes in the tumor cells that allow them to circumvent the drug's inhibitory effects.

Alterations in the target genes of this compound (EGFR and HER2) are common mechanisms of acquired resistance to TKIs.

Secondary mutations within the kinase domain of the targeted receptor are a well-documented mechanism of acquired resistance to TKIs. These mutations can sterically hinder drug binding or increase the affinity of the kinase for ATP, thereby reducing the inhibitor's effectiveness.

EGFR Mutations : For EGFR-targeting TKIs, the T790M "gatekeeper" mutation in EGFR exon 20 is a classic example, accounting for a significant proportion of acquired resistance to first- and second-generation EGFR TKIs. This mutation increases ATP affinity, making it harder for the inhibitor to compete. Third-generation EGFR TKIs, while effective against T790M, can face resistance through the emergence of the C797S mutation. While not specifically reported for this compound, such mutations in EGFR could potentially arise given its EGFR inhibitory activity.

HER2 Mutations : Similar to EGFR, secondary mutations in the HER2 kinase domain could theoretically emerge, although they are less commonly reported as primary resistance mechanisms compared to EGFR.

Increased gene copy number of the target kinase can lead to overexpression of the target protein, overwhelming the inhibitory capacity of the drug.

EGFR/HER2 Amplification : Re-amplification or increased expression of EGFR or HER2 has been observed as a mechanism of acquired resistance to TKIs that target these receptors nih.gov. This leads to an increased number of target molecules, requiring higher drug concentrations to achieve the same level of inhibition.

Other RTK Amplifications : Amplification of other receptor tyrosine kinases, such as MET or HER2 (even if not the primary target being amplified), can also serve as a resistance mechanism by providing alternative signaling output.

Tumor cells can activate alternative signaling pathways to bypass the inhibited pathway, restoring downstream signaling crucial for their survival and proliferation. This "bypass track" activation is a major mechanism of acquired resistance.

MAPK Pathway Activation : The Mitogen-Activated Protein Kinase (MAPK) pathway (RAS-RAF-MEK-ERK) is a critical downstream effector of many RTKs, including EGFR and HER2 idrblab.net. Activation of components within this pathway (e.g., through mutations in KRAS or BRAF) can lead to resistance by sustaining pro-growth signaling even when the upstream RTK is inhibited idrblab.net.

PI3K/AKT/mTOR Pathway Activation : The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is another key survival pathway downstream of EGFR and HER2 idrblab.net. Activation of this pathway, for instance, through mutations in PIK3CA or loss of PTEN, can provide a compensatory signal that bypasses the need for active EGFR/HER2 signaling idrblab.net.

Activation of Other Receptor Tyrosine Kinases (RTKs) : Upregulation or activation of other RTKs (e.g., HER3, IGF-1R, AXL, FGFR1, FGFR2, FGFR3) can provide alternative signaling inputs that compensate for the inhibition of EGFR/HER2 idrblab.net. This can involve increased expression of the RTK itself or its ligands.

Efflux Pump Overexpression and Enhanced Drug Transport

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins actively pump a wide variety of structurally diverse drugs out of cancer cells, thereby reducing intracellular drug concentrations below therapeutic levels and diminishing their effectiveness nih.govfrontiersin.orggoogle.comlarvol.comresearchgate.net.

Key ABC transporters implicated in TKI resistance include:

P-glycoprotein (P-gp/MDR1/ABCB1): This was the first identified ABC transporter associated with MDR and is widely observed in clinical multidrug resistance frontiersin.orgresearchgate.netgoogle.com. Its overexpression leads to enhanced efflux of numerous anticancer agents nih.govgoogle.com.

Breast Cancer Resistance Protein (BCRP/ABCG2): ABCG2 is another critical efflux pump that transports a broad range of drugs, including some TKIs, and plays a substantial role in drug resistance nih.govgoogle.comresearchgate.netgoogle.comgoogleapis.comyoutube.com.

Multidrug Resistance-associated Proteins (MRPs/ABCC subfamily): Members of the ABCC subfamily, particularly ABCC1 (MRP1), are known to transport a wide array of drugs, including anionic compounds and drug conjugates, contributing to resistance frontiersin.orgresearchgate.netgoogle.comgoogleapis.com. For instance, ABCC6 (MRP6) has been shown to play a significant role in the transport of other TKIs like nilotinib (B1678881) and dasatinib, with its overexpression contributing to resistance in vitro.

Alterations in Drug Metabolism Pathways

Alterations in drug metabolism pathways represent another crucial mechanism by which cancer cells can develop resistance to therapeutic agents, including TKIs. Drug metabolism primarily occurs in two phases, involving various enzymes that convert drugs into more hydrophilic metabolites for easier excretion.

Phase I Metabolism (e.g., Cytochrome P450 Enzymes): Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a major role in the biotransformation of a vast number of drugs, including many anticancer agents. Increased activity or overexpression of specific CYP isoforms can lead to accelerated degradation of a drug, reducing its effective concentration at the target site and contributing to resistance. For example, CYP3A4 is a major enzyme responsible for the metabolism of many drugs youtube.com.

Phase II Metabolism (e.g., Conjugation Enzymes): Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs), conjugate drugs or their Phase I metabolites with endogenous molecules, typically increasing their water solubility and facilitating elimination. Alterations in the expression or activity of these enzymes can lead to increased detoxification and elimination of drugs.

While these metabolic pathways are critical determinants of drug pharmacokinetics and can influence drug response and resistance for many TKIs, specific data detailing the primary cytochrome P450 enzymes or other metabolic pathways involved in this compound's metabolism and how their alterations contribute to this compound resistance are not explicitly detailed in the current search results. Research on other TKIs has shown that variability in CYP activity can significantly impact therapeutic efficacy and safety.

Preclinical Strategies to Overcome Resistance and Enhance Cipatinib Efficacy

Combination Therapeutic Approaches with Other Molecular Agents

Combination therapy, which involves the use of two or more therapeutic agents, is a cornerstone of cancer treatment aimed at enhancing efficacy and mitigating drug resistance oncotarget.com. This approach can target multiple key pathways, often leading to synergistic or additive effects oncotarget.comwikipedia.orghiv.gov. For Cipatinib (B1150057), given its dual targeting of EGFR and HER2, combination strategies would likely explore agents that address common resistance pathways or provide synergistic inhibition.

Synergistic inhibition occurs when the combined effect of two drugs is greater than the sum of their individual effects wikipedia.orghiv.gov. For TKIs, this often involves targeting parallel signaling pathways or downstream components that become activated upon resistance.

Combinatorial inhibition aims to overcome specific resistance mechanisms that emerge during monotherapy. For instance, MET amplification is a known mechanism of resistance to EGFR-TKIs frontiersin.orgupf.edu. Combination therapy involving third-generation EGFR-TKIs and MET inhibitors has emerged as a promising approach for NSCLC patients with MET-amplified EGFR mutations frontiersin.org. Similarly, HER2 amplification can also lead to resistance to EGFR-TKIs frontiersin.org.

Given this compound's dual EGFR and HER2 inhibition, its combination with agents addressing other common resistance pathways, such as MET inhibitors (e.g., Capmatinib nih.govnih.gov), or inhibitors of other bypass signaling pathways, could be explored in preclinical models to mitigate acquired resistance. However, specific preclinical studies demonstrating such mitigation with this compound are not detailed in the currently available information.

Development of Next-Generation this compound Analogues and Derivatives

The development of next-generation analogues and derivatives is a common strategy to overcome drug resistance and improve the therapeutic profile of existing compounds nih.gov. This often involves modifying the chemical structure to enhance target specificity, overcome specific resistance mutations, or improve pharmacokinetic properties. For EGFR TKIs, this has led to the development of second- and third-generation inhibitors designed to address mutations like T790M or C797S larvol.comnih.govlarvol.com.

While the concept of developing analogues to overcome resistance is well-established for TKIs, there is limited public information specifically detailing the preclinical development of next-generation this compound analogues or derivatives aimed at overcoming resistance mechanisms. General mentions of "this compound... analogues as ATP site inhibitors of the tyrosine" exist idrblab.net, and this compound has been listed in patent applications related to drug combinations for RAS-mutant cancer google.com, but comprehensive research findings on novel this compound analogues are not widely published. Future research in this area would be crucial for extending the therapeutic utility of this compound.

Advanced Methodologies for Preclinical Investigation of Cipatinib

High-Throughput Kinase Profiling and Selectivity Assays

High-throughput kinase profiling and selectivity assays are fundamental in the preclinical assessment of kinase inhibitors like Cipatinib (B1150057). These assays are designed to evaluate a compound's inhibitory activity against a broad panel of kinases, identifying both on-target potency and potential off-target effects. nih.govnih.govnih.gov This comprehensive profiling is vital to minimize unwanted side effects in patients by predicting potential interactions with kinases beyond the intended targets. nih.gov

Biochemical Kinase Activity Assays

Biochemical kinase activity assays measure the direct inhibition of purified kinase enzymes by a compound in a cell-free system. These assays typically involve incubating the purified kinase with a specific substrate and ATP, then quantifying the phosphorylation event. medkoo.comsfda.gov.sa Various detection methods are employed, including radiometric, luminescent, or fluorescence-based assays, to determine the activity, potency, and selectivity of the compound. nih.govsfda.gov.sanih.gov

For this compound, which is known to bind to the intracellular domains of EGFR and HER2 with K_i values of 3 nM and 13 nM, respectively, biochemical kinase activity assays would be used to precisely quantify its inhibitory potency against these primary targets. nih.govdrugbank.com Such assays would also be extended to a wide panel of other kinases to establish a detailed biochemical selectivity profile, revealing any kinases significantly inhibited by this compound. nih.govnih.govclinsurggroup.com This data is crucial for understanding the compound's intrinsic binding and inhibitory characteristics without the complexities of a cellular environment.

Cellular Kinase Selectivity Panels

While biochemical assays provide valuable information on direct enzyme inhibition, cellular kinase selectivity panels offer a more physiologically relevant assessment by evaluating a compound's selectivity within a living cellular context. nih.gov These assays consider factors such as cell permeability, intracellular drug concentration, and the complex interplay of cellular signaling pathways. nih.govnih.gov

In cellular kinase selectivity panels, a compound like this compound would be tested against various cell lines, often engineered to express different kinases or mutations, or against a diverse panel of cancer cell lines. nih.govnih.gov Functional assays measure the compound's activity on cellular signaling pathways, while biomarker studies identify indicators of target engagement. nih.gov This approach allows for the assessment of off-target effects in a more natural environment, providing insights into how the compound behaves within the intricate cellular machinery. For instance, this compound's effectiveness against human cancer cell lines such as SK-OV-3, Calu-3, and BT-474, with IC50 values of 4.1 nM and 0.5 nM respectively, highlights the importance of cellular assays in confirming its activity in a more complex biological setting. nih.govdrugbank.com

Sophisticated In Vitro Disease Models

To bridge the gap between traditional two-dimensional (2D) cell cultures and complex in vivo animal models, sophisticated in vitro disease models are increasingly utilized in preclinical investigation. These models aim to more accurately replicate the native tissue environment and cellular heterogeneity, providing a more predictive platform for studying disease progression and treatment responses. readthedocs.ionih.govbiorxiv.org

Organoid and Three-Dimensional (3D) Cell Culture Systems

Organoids and 3D cell culture systems are advanced in vitro models that mimic the tissue-like or organ-like characteristics of the in vivo environment. nih.govresearchgate.net Unlike 2D cultures, 3D models preserve cell-cell and cell-matrix interactions, cellular heterogeneity, and the extracellular matrix (ECM), which are crucial for understanding disease processes and drug responses. readthedocs.ionih.gov Patient-derived organoids (PDOs) and tumoroids, for example, can accurately mimic the unique features of a tumor, enhancing the understanding of tumor complexities and predicting clinical outcomes. biorxiv.org

For this compound, these 3D models would be invaluable for evaluating its efficacy in a more representative tumor microenvironment. Culturing cancer cell lines or patient-derived cells in 3D structures allows researchers to assess this compound's ability to penetrate tissues, inhibit tumor growth, and modulate signaling pathways in a context that closely resembles the human body. This includes studying its effects on cell proliferation, apoptosis, and differentiation within a complex tissue architecture. nih.govbiorxiv.org

Precision Cut Tissue Slices (PCTS) for Ex Vivo Analysis

Precision Cut Tissue Slices (PCTS) represent another advanced ex vivo model that offers a physiologically relevant platform for studying drug effects. These thin slices are derived directly from human or animal organs, including tumors, and can be cultured ex vivo while maintaining their original tissue structure, cellular viability, and the intricate interactions within the tissue microenvironment. nih.govreadthedocs.io PCTS are particularly advantageous because they preserve the extracellular matrix, immune components, and cellular heterogeneity, which are often lost in conventional cell cultures. readthedocs.io

In the preclinical investigation of this compound, PCTS would allow for the direct assessment of its impact on target tissues, such as breast cancer tissue, in a context that retains the complexity of the in vivo setting. Researchers could evaluate this compound's penetration into the tissue, its effect on cellular signaling pathways, and its ability to modulate specific biomarkers within the preserved tissue architecture. nih.govreadthedocs.io This methodology facilitates the assessment of treatment responses using multiple readouts, including tissue viability, RNA/protein analyses, and histology, providing a robust platform to study drug mechanisms and efficacy before moving into animal models. nih.govreadthedocs.io

Omics-Based Approaches in Preclinical Contexts

Omics-based approaches, encompassing genomics, transcriptomics, proteomics, epigenomics, and metabolomics, provide a comprehensive and high-throughput means to understand the molecular landscape of disease and drug action. By integrating data from these various layers, researchers can gain deeper insights into the biological mechanisms affected by a compound and identify potential biomarkers or resistance mechanisms.

In the preclinical investigation of this compound, multi-omics strategies would be employed to:

Genomics/Transcriptomics: Analyze changes in gene expression profiles in response to this compound treatment, identifying pathways modulated by the drug and potential resistance mechanisms.

Proteomics: Quantify protein abundance and post-translational modifications (e.g., phosphorylation) to directly assess the impact of this compound on its target kinases (EGFR, HER2) and downstream signaling proteins.

Metabolomics: Profile changes in small molecule metabolites, providing insights into the metabolic reprogramming induced by this compound and its effects on cellular energy pathways.

The integration of these diverse datasets allows for a more holistic understanding of this compound's molecular effects, facilitating the identification of novel drug targets, predictive biomarkers for patient stratification, and a deeper comprehension of its therapeutic potential. Such advanced analyses are crucial for optimizing drug development strategies and improving the success rate of investigational compounds.

Future Directions in Preclinical Research for Cipatinib

Exploration of Unconventional Binding Modes and Allosteric Sites

Cipatinib (B1150057) is currently understood to exert its inhibitory effects by binding to the orthosteric ATP-binding site of EGFR and HER2. flybase.org However, future preclinical research should delve into the potential for this compound to engage with unconventional binding modes, particularly allosteric sites. Allosteric sites are distinct from the enzyme's active site and can modulate protein activity without directly competing with the endogenous ligand. googleapis.commims.com Targeting such sites offers several advantages, including the potential for enhanced selectivity, reduced off-target effects, and the ability to overcome resistance mechanisms that often emerge with active-site inhibitors. mims.comwikipedia.org

The exploration of allosteric sites for this compound would involve a multi-pronged approach. Advanced computational methods, such as molecular dynamics simulations and machine learning applications, can be employed to predict and identify transient or hidden allosteric pockets on EGFR, HER2, or other relevant proteins. mims.comwikipedia.orgwikidata.org Complementary structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), would be crucial for experimentally validating these predicted sites and elucidating the precise molecular interactions of this compound or its analogues within these unconventional pockets. mims.com The challenge lies in identifying these often transient and less obvious binding sites, which may not be apparent from static crystal structures. mims.com

Identification of Novel Molecular Targets for this compound in Other Biological Systems

While this compound's primary focus has been on EGFR and HER2 inhibition in oncological settings, a significant future direction involves identifying novel molecular targets in other biological systems. This expanded investigation could reveal new therapeutic indications beyond its current cancer-centric applications. Broad, unbiased screening approaches would be essential for this endeavor.

High-throughput screening (HTS) against a diverse panel of kinases, including those outside the ErbB family, could uncover additional kinase targets. Furthermore, phenotypic screens in various disease models—ranging from different cancer types (e.g., those driven by other oncogenic pathways) to non-oncological conditions such as inflammatory or autoimmune disorders—could reveal unanticipated biological activities. This systematic exploration might identify novel protein or non-protein targets that, when modulated by this compound, lead to therapeutic effects in previously unexplored disease contexts. This strategy holds the potential for drug repurposing or expanding this compound's therapeutic utility.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of this compound's mechanism of action, both on-target and potential off-target effects, necessitates the integration of multi-omics data. Multi-omics analysis combines various 'omics' data types, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), metabolomics (metabolites), and epigenomics (epigenetic modifications). uni.luguidetopharmacology.org By layering these diverse datasets, researchers can gain a holistic, systems-level view of how this compound perturbs cellular processes. uni.luguidetopharmacology.org

Future preclinical studies should leverage multi-omics to analyze the global changes induced by this compound treatment in relevant cellular and animal models. This would involve examining alterations in gene expression profiles, protein abundance and post-translational modifications, and shifts in metabolic pathways. guidetopharmacology.org Such integrated analysis can reveal subtle compensatory mechanisms, adaptive resistance pathways, or previously unknown off-target interactions that are undetectable using single-omics approaches. uni.luguidetopharmacology.org Furthermore, multi-omics data can aid in identifying predictive biomarkers of response or resistance, which are crucial for guiding future translational research and patient stratification. The significant computational power required for such large-scale data integration and analysis can be effectively managed using cloud-based systems.

Development of Predictive Preclinical Models for Translational Research

A major challenge in drug development is the often-limited translatability of preclinical findings to human clinical outcomes, with many drugs failing in clinical trials due to inadequate prediction of efficacy or safety from early-stage models. Therefore, a critical future direction for this compound research is the development and adoption of more predictive preclinical models.

Traditional two-dimensional (2D) cell cultures and conventional animal models often fall short in accurately mimicking the complex human physiological environment and disease pathology. To bridge this gap, advanced in vitro and in vivo models are gaining prominence:

Three-Dimensional (in vitro) Models: These include organoids, spheroids, and patient-derived models, which better recapitulate the cellular heterogeneity, tissue architecture, and microenvironment of human diseases, such as tumors. Organ-on-a-chip technologies represent another cutting-edge approach, providing microfluidic devices that mimic the physiological functions and interactions of human organs, allowing for more accurate assessment of drug effects.

Humanized in vivo Models: Patient-derived xenografts (PDX) and humanized mouse models (e.g., mice engrafted with human immune cells) offer more physiologically relevant in vivo systems for evaluating drug efficacy and understanding drug-host interactions. These models aim to better reflect the human disease context and immune responses.

Computational and Artificial Intelligence (AI) Models: Beyond biological models, computational approaches and AI are increasingly being used to develop predictive models that integrate diverse preclinical data to forecast clinical outcomes. These models can help optimize preclinical study design and enhance translational efficiency.

The shift towards these more sophisticated models is crucial for improving the predictivity of preclinical research for this compound.

Table 1: Comparison of Preclinical Model Types for Drug Development

Model TypeKey CharacteristicsAdvantagesLimitationsPredictivity for Human Outcomes (Relative)
Traditional 2D Cell Culture Monolayer cell growth, simplified environmentHigh-throughput, cost-effective, easy to manipulateLacks physiological complexity, cell-cell/cell-matrix interactions, microenvironment.Low
Conventional Animal Models Whole organism, complex physiological systemsIn vivo efficacy, PK/PD, safety assessmentSpecies differences (anatomical, metabolic, immunological), ethical concerns, high cost.Moderate
3D in vitro Models Organoids, spheroids, patient-derived modelsMimic tissue architecture, cell-cell interactions, microenvironment.Still in vitro, may lack systemic effects, complex to establish.Improved
Organ-on-a-Chip Microfluidic devices mimicking organ functionMimics physiological responses, fluid flow, multi-organ interaction.Technical complexity, scalability, long-term viability challenges.High
Humanized in vivo Models Patient-derived xenografts, human immune system engraftmentBetter reflects human disease and immune response.Costly, ethical considerations, still animal host.High

Note: This table is intended to be interactive in a digital environment.

Computational Design of Rationally Optimized Analogues.

Computational methods play an increasingly vital role in drug discovery and design, offering efficient ways to identify, optimize, and characterize potential drug candidates. For this compound, computational design of rationally optimized analogues represents a significant future direction to enhance its therapeutic profile.

This involves employing various computer-aided drug design (CADD) techniques:

Structure-Based Drug Design (SBDD): Leveraging the known three-dimensional structures of this compound's targets (EGFR and HER2), SBDD can guide the modification of this compound's chemical structure to improve binding affinity, specificity, or to address resistance mutations.

Ligand-Based Drug Design (LBDD): If detailed structural information of the target is limited, LBDD approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling can be used. These methods analyze the chemical properties and structural features of this compound to predict and design new compounds with improved biological activity.

Molecular Docking and Dynamics Simulations: These techniques are crucial for predicting how new this compound analogues would bind to their targets, estimating binding affinities, and assessing the stability of the drug-target complex. This allows for virtual screening of numerous compounds before costly synthesis and experimental testing.

De Novo Drug Design: This advanced CADD approach involves building new molecules from scratch, based on the characteristics of the target binding site, to generate novel chemical entities with desired properties.

By applying these computational strategies, researchers can rationally design this compound analogues with improved potency, enhanced selectivity for specific EGFR/HER2 mutants, better pharmacokinetic properties (e.g., improved oral bioavailability or reduced metabolism), or the ability to overcome acquired drug resistance mechanisms. This iterative process of computational design, synthesis, and experimental validation can significantly accelerate the optimization of this compound's therapeutic potential.

Q & A

Q. What experimental models are most appropriate for studying Cipatinib’s mechanism of action in kinase inhibition?

Answer: Prioritize in vitro kinase activity assays (e.g., ADP-Glo™ Kinase Assay) to quantify this compound’s inhibitory concentration (IC₅₀) against target kinases. Validate findings using in vivo xenograft models with tissue-specific kinase overexpression. Include controls for off-target effects via RNAi knockdown or isoform-specific inhibitors. Ensure replication across multiple cell lines (e.g., HEK293, A549) to account for genetic variability .

Q. How should researchers design a dose-response study for this compound to balance efficacy and toxicity?

Answer: Use a modified 3+3 dose-escalation design in preclinical trials, incorporating pharmacokinetic (PK) parameters (e.g., Cmax, AUC) and pharmacodynamic (PD) biomarkers (e.g., phospho-kinase levels). Apply Hill slope modeling to identify the therapeutic index. Include longitudinal toxicity assessments (e.g., liver enzyme panels, histopathology) and compare outcomes to existing tyrosine kinase inhibitors (TKIs) like Gefitinib .

Q. What statistical methods are recommended for analyzing this compound’s synergistic effects in combination therapies?

Answer: Employ the Chou-Talalay combination index (CI) method to quantify synergy, antagonism, or additive effects. Pair this compound with standard-of-care agents (e.g., cisplatin) and analyze via CompuSyn software. Validate with isobologram plots and ANOVA for inter-group variability. Report confidence intervals and effect sizes to address reproducibility concerns .

Advanced Research Questions

Q. How can contradictory data on this compound’s resistance mechanisms be resolved across studies?

Answer: Conduct a systematic review using PRISMA guidelines to aggregate existing evidence. Perform meta-regression to identify confounding variables (e.g., mutation status, assay protocols). Validate hypotheses via CRISPR-Cas9 knockout of candidate resistance genes (e.g., EGFR T790M) in isogenic cell lines. Use Bayesian probability models to quantify uncertainty in conflicting datasets .

Q. What methodologies optimize the detection of this compound’s off-target effects in transcriptomic studies?

Answer: Apply RNA sequencing (RNA-seq) with a focus on differential expression analysis (DESeq2 or edgeR). Integrate STRING database networks to identify non-canonical pathways. Validate hits via chromatin immunoprecipitation (ChIP-seq) for kinase-DNA interactions. Use shRNA libraries to confirm phenotype-genotype correlations and reduce false positives .

Q. How should researchers design a longitudinal study to assess this compound’s impact on tumor microenvironment heterogeneity?

Answer: Employ single-cell RNA sequencing (scRNA-seq) paired with spatial transcriptomics (e.g., 10x Visium). Use pseudo-time analysis (Monocle3) to track clonal evolution and immune cell infiltration. Incorporate multiplex immunohistochemistry (IHC) for protein-level validation. Apply mixed-effects models to account for intra-patient variability and censored data .

Methodological Frameworks

Q. Applying the PICOT framework to a clinical trial on this compound: What are key considerations?

Answer: Structure the research question as:

  • P (Population): NSCLC patients with ALK rearrangements (confirmed by FISH).
  • I (Intervention): this compound 150 mg BID.
  • C (Comparison): Standard chemotherapy (carboplatin/paclitaxel).
  • O (Outcome): Progression-free survival (PFS) at 12 months.
  • T (Time): 24-month follow-up. Ensure alignment with SPIRIT guidelines for trial protocols and power analysis for sample size .

Q. What strategies mitigate bias in retrospective analyses of this compound’s real-world efficacy?

Answer: Use propensity score matching (PSM) to balance covariates (e.g., age, ECOG status). Apply inverse probability weighting (IPW) to adjust for missing data. Validate with sensitivity analyses (e.g., E-value estimation) to quantify unmeasured confounding. Adhere to RECIST 1.1 criteria for tumor response assessment .

Data Reproducibility & Ethics

Q. How can researchers ensure reproducibility in this compound’s preclinical PK/PD studies?

Answer: Follow ARRIVE 2.0 guidelines for animal studies. Share raw data (e.g., mass spectrometry files) via repositories like Figshare. Use OpenLab Software for blinded analysis. Include detailed protocols for compound formulation (e.g., DMSO concentration, vehicle controls) .

Q. What ethical frameworks apply when designing a study on this compound’s off-label use in pediatric populations?

Answer: Adhere to FDA’s Pediatric Research Equity Act (PREA) and obtain assent/consent via age-appropriate documentation. Use extrapolation modeling (e.g., physiologically based pharmacokinetics, PBPK) to minimize invasive sampling. Engage a DSMB for interim safety reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.